molecular formula C20H28ClN3O6 B562934 Imidapril-d3 Hydrochloride CAS No. 1356017-30-5

Imidapril-d3 Hydrochloride

Cat. No.: B562934
CAS No.: 1356017-30-5
M. Wt: 444.927
InChI Key: LSLQGMMMRMDXHN-PFULSCHTSA-N
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Description

Imidapril-d3 Hydrochloride is a deuterium-labeled version of Imidapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Imidapril Hydrochloride. The deuterium labeling helps in tracing the compound during various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Imidapril-d3 Hydrochloride involves the deuteration of Imidapril Hydrochloride. The process typically includes the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate, followed by hydrolysis with an alcoholic hydrochloride .

Industrial Production Methods

Industrial production of Imidapril Hydrochloride tablets involves wet granulation. The process includes mixing the active pharmaceutical ingredient with excipients, followed by granulation, drying, and compression into tablets. The dissolution profile of the tablets is then evaluated to ensure consistency with the reference product .

Chemical Reactions Analysis

Types of Reactions

Imidapril-d3 Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and degradation. The hydrolysis of the ethyl ester bond in Imidapril Hydrochloride results in the formation of its active metabolite, Imidaprilat .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidapril-d3 Hydrochloride is used extensively in scientific research for:

Mechanism of Action

Imidapril-d3 Hydrochloride, like its non-deuterated counterpart, inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention by the kidneys. The primary molecular target is the ACE enzyme, and the pathway involves the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Similar Compounds

  • Enalapril
  • Lisinopril
  • Ramipril
  • Quinapril

Uniqueness

Imidapril-d3 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and metabolic studies. This feature is particularly useful in drug development and research, providing more accurate data compared to non-labeled compounds .

Properties

CAS No.

1356017-30-5

Molecular Formula

C20H28ClN3O6

Molecular Weight

444.927

IUPAC Name

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3;

InChI Key

LSLQGMMMRMDXHN-PFULSCHTSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl

Synonyms

(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-d3-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride

Origin of Product

United States

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